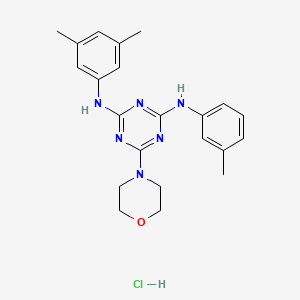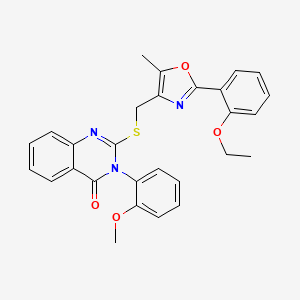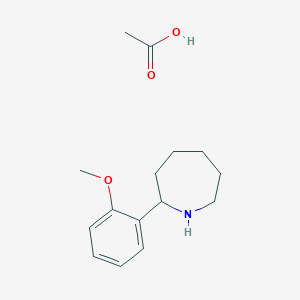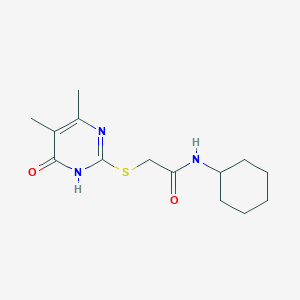
(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been reported to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of novel compounds like "(4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone" and its chlorophenyl variant have been explored, emphasizing the use of UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. This research aids in understanding the structural optimization and theoretical vibrational spectra using density functional theory, which is crucial for analyzing structural changes due to electron withdrawing group substitution (Shahana & Yardily, 2020).
Biological Activities
- The study on the synthesis, structural exploration, and Hirshfeld surface analysis of "(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone" provides insights into its antiproliferative activity, highlighting the significance of inter and intra-molecular hydrogen bonds for molecular stability (Prasad et al., 2018).
Antibacterial and Antimicrobial Applications
- The identification of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes showcases the potential of such compounds in combating Mycobacterium tuberculosis. This highlights the importance of structural diversity in developing compounds with low cytotoxicity and effective anti-mycobacterial properties (Pancholia et al., 2016).
Anticonvulsant Agents
- Research into the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents underscores the pharmaceutical application of such compounds, offering insights into their mechanism of action and potential therapeutic benefits (Malik & Khan, 2014).
Antitumor Activity
- The synthesis and antitumor activity analysis of "3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone" contribute to the search for novel anticancer agents, providing evidence of its inhibitory effects on cancer cell proliferation (Tang & Fu, 2018).
Mechanism of Action
Target of Action
The primary target of the compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound this compound interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition reduces the Vmax of uridine uptake in ENT1 and ENT2 without affecting Km .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway . This could potentially disrupt the regulation of adenosine function and impact chemotherapy .
Pharmacokinetics
The compound’s interaction with ents suggests it may have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of ENTs . This leads to a reduction in uridine uptake, which could potentially disrupt nucleotide synthesis and adenosine function .
Biochemical Analysis
Biochemical Properties
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone has been identified as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), showing more selectivity to ENT2 than to ENT1 . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Cellular Effects
The compound’s effects on cells are primarily related to its inhibitory action on ENTs. By inhibiting these transporters, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with ENTs, leading to their inhibition . This inhibition is irreversible and non-competitive, suggesting that the compound binds to a site on the transporter different from the conventional inhibitors .
Temporal Effects in Laboratory Settings
The irreversible nature of its inhibitory effect on ENTs suggests potential long-term effects on cellular function .
Metabolic Pathways
Given its interaction with ENTs, it may influence nucleotide synthesis and adenosine function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with ENTs
Subcellular Localization
The subcellular localization of this compound is yet to be determined. Its interaction with ENTs suggests it may be found in locations where these transporters are present .
properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c21-16-8-4-5-9-18(16)24-10-12-25(13-11-24)19(26)17-14-27-20(23-17)22-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGMDHQNVQMXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B2446365.png)

![2-[[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2446370.png)

![N-(1-Cyano-3-methylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2446373.png)
![methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate](/img/structure/B2446374.png)





![3,4,7,9-tetramethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2446386.png)

![N-(4-chlorophenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide](/img/structure/B2446388.png)